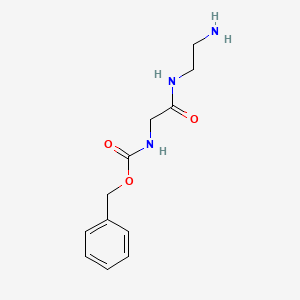
Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate is a compound that contains a benzyl group attached to a carbamate moiety, which is further linked to an aminoethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate can be achieved through a multi-step process. One common method involves the reaction of benzyl chloroformate with 2-(2-aminoethylamino)ethanol under basic conditions to form the desired carbamate. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives from oxidation, primary amines from reduction, and various substituted benzyl derivatives from substitution reactions .
Scientific Research Applications
Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[2-[2-(2-aminoethylamino)ethylamino]-2-oxoethyl]carbamate
- 2-(2-aminoethylamino)ethanol
- 4,5-Dinitroimidazole derivatives
Uniqueness
Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carbamate groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzyl group, an aminoethylamino moiety, and a carbamate functional group, contributing to its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The aminoethylamino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This interaction can modulate several biochemical pathways.
- Hydrophobic Interactions : The benzyl group enhances binding affinity through hydrophobic interactions, which may increase the compound's efficacy against specific targets.
Biological Activity
- Enzyme Interactions : Research indicates that this compound can be used in studies involving enzyme interactions. It serves as an intermediate in the synthesis of more complex organic molecules and has been shown to affect enzyme activity in biochemical assays .
- Pharmacological Potential : Preliminary studies suggest that this compound exhibits notable biological activity relevant to pharmacology. It has been investigated for its effects on pancreatic β-cell protection against endoplasmic reticulum (ER) stress, indicating potential applications in diabetes treatment .
Table 1: Summary of Biological Activities and Findings
Detailed Research Findings
- Study on ER Stress : A study highlighted the compound's protective effects on pancreatic β-cells under ER stress conditions, demonstrating maximal activity at 100% with an EC50 value of 0.1 ± 0.01 μM . This suggests strong therapeutic potential in diabetes management.
- Enzymatic Studies : Another investigation focused on the compound's ability to interact with prolyl oligopeptidase family enzymes, revealing insights into its inhibitory mechanisms and potential applications in treating related disorders .
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
benzyl N-[2-(2-aminoethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H17N3O3/c13-6-7-14-11(16)8-15-12(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,16)(H,15,17) |
InChI Key |
UBLGOXXLCAIIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















